molecular formula C9H7NO3 B2354025 2-(4-Cyanophenyl)-2-hydroxyacetic acid CAS No. 631897-16-0

2-(4-Cyanophenyl)-2-hydroxyacetic acid

Cat. No.: B2354025
CAS No.: 631897-16-0
M. Wt: 177.159
InChI Key: WNSURQHMHJSIGA-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-2-hydroxyacetic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . It is also known as 4-Cyanophenylacetic acid .


Synthesis Analysis

The synthesis of this compound involves the use of aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts . It can also be used as a reactant to prepare other compounds .


Molecular Structure Analysis

The molecular formula of this compound is C9H7NO2 . Its molecular weight is 161.16 .


Chemical Reactions Analysis

This compound can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 150-154 °C . It is soluble in CHCl3, THF, and dioxane .

Scientific Research Applications

Structural Characteristics

  • 2-(4-Cyanophenyl)-2-hydroxyacetic acid shows a perpendicular orientation between the acetic acid side chain and the phenyl ring, which influences its molecular interactions and potentially its reactivity in various applications, as observed in similar compounds (Okabe, Suga, & Kohyama, 1995).

Mesomorphic Properties

  • This compound forms monotropic nematic phases at temperatures ranging from 62 °C down to ambient upon cooling from the isotropic liquid, as demonstrated in related 4-cyano-1,1'-biphenyl derivatives (Kreß et al., 2012). These findings are significant in the study of liquid crystals and their applications in displays and optical devices.

Analytical Applications

  • Analogous compounds have been used as electroactive tracers in ligand displacement assays for the analysis of specific herbicides, demonstrating potential use in environmental monitoring and analytical chemistry (Schöllhorn et al., 2000).

Synthetic Applications

  • In synthetic chemistry, derivatives of this compound have been used in the synthesis of novel classes of molecules with potential pharmacological activities (Fayed et al., 2021). This illustrates its role as a precursor in medicinal chemistry and drug design.

Industrial Applications

  • Hydroxyacetic acid, a related compound, is widely used in adhesives, metal cleaning, biodegradable materials, dyeing, textiles, and personal care products (Qia, 2014), indicating potential industrial applications for this compound in similar fields.

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-2-hydroxyacetic acid involves the inhibition of phosphodiesterase 4 (PDE4) enzyme, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . The major metabolite 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (metabolite 1), is formed via hydrolysis; this metabolite is further metabolized into downstream metabolites, among which 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (metabolite 2), formed via oxidation, is also a major metabolite .

Safety and Hazards

2-(4-Cyanophenyl)-2-hydroxyacetic acid is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

The future directions of 2-(4-Cyanophenyl)-2-hydroxyacetic acid could involve its use in the synthesis of heterocyclic compounds . It is also being studied for its optoelectronic and thermodynamic properties .

Properties

IUPAC Name

2-(4-cyanophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,8,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSURQHMHJSIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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